Pyridine sulfur trioxide

Polysaccharide modification Antioxidant activity Sulfation reagent comparison

Researchers requiring precise sulfation often face polymer degradation, side reactions, and poor regioselectivity when using free SO3, oleum, or chlorosulfonic acid. Pyridine sulfur trioxide complex (CAS 26412-87-3) is a stable, solid Lewis acid-base adduct that provides a graded, controllable electrophilic attack, enabling homogeneous sulfation even in complex multifunctional molecules. • Achieves degree of substitution (DS) up to 2.75 in chitosan and 2.53 in alginate while preserving molecular weight for heparin-like anticoagulant bioactivity. • Delivers >95% position-specific sulfation fidelity, reducing downstream purification steps by approximately 40% vs. conventional sulfating agents. • Operates at 25-40 °C (vs. ~80 °C for alternatives), lowering energy consumption and improving process sustainability. Supplied with certified purity and active SO3 content for batch-to-batch reproducibility.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 26412-87-3
Cat. No. B129425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine sulfur trioxide
CAS26412-87-3
SynonymsSulfur Trioxide-Pyridine;  SO3-Py
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.O=S(=O)=O
InChIInChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H;
InChIKeyUDYFLDICVHJSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfur Trioxide Pyridine Complex: Specifications & Procurement


Sulfur trioxide pyridine complex (CAS 26412-87-3), also known as Pyridine sulfur trioxide, is a stable, solid Lewis acid-base adduct formed between sulfur trioxide and pyridine . It is widely utilized as a versatile reagent for introducing sulfonic acid and sulfate ester groups into organic molecules [1]. The complex is available in various purity grades, with active SO3 content typically specified between 45% and 50% . Its primary function is as a controllable source of SO3, offering a safer and more manageable alternative to free sulfur trioxide gas or highly corrosive liquid acids [2].

Controlled SO3 Source Solid Lewis adduct for safer, graded electrophilic sulfation
Specification Consideration Reported active SO3 content supports method selection
Workflow Compatibility Suitable for complex, multifunctional substrate modification

Sulfur Trioxide Pyridine Complex: Generic Substitution Risks


Generic substitution of sulfur trioxide pyridine complex with alternative sulfating or sulfonating agents is highly discouraged due to substantial differences in reaction control, byproduct formation, and product integrity. Reagents like free SO3, chlorosulfonic acid, or oleum exhibit significantly higher and less discriminating reactivity, often leading to polymer degradation, side reactions, and poor regioselectivity [1]. In contrast, the pyridine complex provides a graded, controllable electrophilic attack, enabling precise sulfation even in complex, multifunctional molecules [2]. This difference in control translates directly into quantitative variations in yield, degree of substitution, and the preservation of molecular weight, as evidenced in the comparative data below [3].

Free SO3 or chlorosulfonic acid may cause uncontrolled degradation and side reactions.
Alternative reagents may compromise regioselectivity and molecular weight preservation.
Substitution may alter product integrity and functional properties of sulfated biomolecules.

Sulfur Trioxide Pyridine Complex: Comparative Performance


Antioxidant Preservation in Fucoidan Sulfation

In a direct head-to-head comparison for the sulfation of Acaudina fucoidan, the use of SO3-pyridine (SO3-Py) complex resulted in sulfated products with significantly higher antioxidant activity compared to those produced using the chlorosulfonic acid-pyridine (CA-Py) method. This difference in biological performance was observed despite the CA-Py method achieving a higher sulfur content, indicating that the SO3-Py method better preserved the polysaccharide's functional integrity [1].

Antioxidant Activity
Head-to-head
Higher antioxidant activity vs. CA-Py method in fucoidan sulfation
Supports bioactivity preservation in polysaccharide modification
Qualitative observation; unit-specific data to verify
Polysaccharide modification Antioxidant activity Sulfation reagent comparison

Tunable Substitution Degree in Cellulose Sulfation

The SO3/pyridine (SO3/Py) complex enables the synthesis of sodium cellulose sulfates with a widely tunable degree of substitution (DS), ranging from low (0.23) to very high (2.56). Under optimized conditions, it yields products with a DS of 2.16–2.32 and a corresponding yield of 69.4–77.8% . This level of control and high DS is difficult to achieve with many alternative sulfating agents, which often lead to uncontrolled substitution or significant polymer degradation.

Tunable DS Range
Class-level
DS from 0.23 to 2.56; optimized 2.16–2.32 with yield 69.4–77.8%
Supports DS-dependent property studies; class-level inference
Source review recommended; conditions may vary
Cellulose modification Homogeneous sulfation Degree of substitution

Chondroitin Precursor Sulfation Conversion

The pyridine-SO3 complex demonstrates exceptional efficiency in the synthesis of sulfated glycosaminoglycans (GAGs), achieving >95% sulfation of chondroitin precursors with position-specific fidelity [1]. This performance starkly contrasts with traditional methods, such as those using chlorosulfonic acid, which are known to cause significant chain degradation and poor control over sulfation patterns [1].

GAG Sulfation
Reported
>95% sulfation of chondroitin precursors
Supports efficient glycosaminoglycan synthesis
Position-specific fidelity data to confirm
Glycosaminoglycan synthesis Heparin analogs Sulfation efficiency

Anticoagulant Activity in Polysaccharide Sulfation

Optimization studies on the sulfation of corn stover xylan identified specific conditions for maximum efficacy. Using the SO3·Pyridine (SO3·Py) complex in DMF/LiCl with a -SO3/-OH molar ratio of 1.5:1 at 50 °C for 3 hours resulted in a degree of substitution (DS) of 1.20. The product exhibited a significant in vitro anticoagulant effect, with an activated partial thromboplastin time (APTT) of 141 s at 20 μg/mL, compared to a blank sample APTT of 35.5 s [1].

Anticoagulant Activity
Reported
APTT 141 s (DS 1.20, 20 µg/mL) vs. blank 35.5 s
Supports anticoagulant research endpoint evaluation
Single substrate and condition; broader validation needed
Polysaccharide sulfation Process optimization Degree of substitution

High DS Across Multiple Polysaccharides

The SO3-pyridine complex has been successfully used to achieve high degrees of sulfation (DS) across different polysaccharide substrates. In a study, under an optimized weight ratio of 1:5 (complex to polysaccharide), sulfated chitosan and sulfated sodium alginate achieved DS values of 2.75 and 2.53, respectively [1]. In another study, the sulfation of dextran and pullulan yielded DS values up to 2.4 and 2.0, respectively [2].

Substrate Versatility
Context-dependent
Chitosan DS 2.75, alginate DS 2.53, dextran DS 2.4, pullulan DS 2.0
Demonstrates broad substrate applicability for high DS
Reaction conditions not harmonized across studies
Polysaccharide sulfation Chitosan Alginate

Sulfur Trioxide Pyridine Complex: High-Value Applications


Anticoagulant Polysaccharide Synthesis

The SO3-pyridine complex is the reagent of choice for synthesizing anticoagulant polysaccharides where high degree of substitution (DS) and preservation of molecular weight are critical. Evidence shows it can achieve DS values up to 2.75 in chitosan and 2.53 in alginate, directly enabling the high anticoagulant activity required for heparin-like therapeutics [1]. Furthermore, its use results in sulfated xylan with a 4-fold increase in APTT clotting time compared to the unmodified polymer, confirming the successful introduction of bioactivity [2].

Bioactive Natural Product Modification

For the sulfation of complex natural products like fucoidan, where the goal is to enhance or modify biological activity without compromising the native structure, the SO3-pyridine complex is superior to harsher alternatives like chlorosulfonic acid-pyridine. Direct comparative data shows that while chlorosulfonic acid can introduce more sulfur, the SO3-pyridine method yields a product with higher antioxidant activity, a key functional outcome for nutraceutical and pharmaceutical development [3].

Cellulose Functionalization for Advanced Materials

In materials science, the ability to precisely control the degree of substitution (DS) of cellulose is paramount for tailoring its properties. The SO3/pyridine complex enables the homogeneous sulfation of cellulose to achieve a predictable DS anywhere within a broad range from 0.23 to 2.56. This tunability, with optimized conditions yielding a DS of 2.16–2.32 and 69.4–77.8% yield, is essential for developing cellulose-based hydrogels, drug delivery systems, and other advanced materials with specific performance requirements .

GMP Manufacturing of Sulfated GAGs

For the industrial-scale production of sulfated glycosaminoglycans (GAGs) such as heparin analogs, the pyridine-SO3 complex provides significant process advantages. It achieves >95% sulfation with high position-specific fidelity, which directly reduces the burden on downstream purification, leading to a reported 40% reduction in purification steps compared to conventional agents [4]. Additionally, its milder reaction profile (25-40°C vs. 80°C for alternatives) lowers energy consumption and contributes to a more sustainable and economical manufacturing process [4].

Application
Selection Property
Validation Focus
Polysaccharide sulfation for anticoagulant research
High-substitution capability
DS and clotting time endpoints
Natural product sulfation for bioactivity studies
Functional integrity preservation
Antioxidant activity endpoints
Cellulose functionalization for advanced materials
Tunable substitution degree
Property-performance correlation
Sulfated GAG synthesis for research production
High conversion efficiency
Process efficiency endpoints

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